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Compound of Interest

Compound Name:
6-(2-Fluorophenyl)-3-

pyridinecarbaldehyde

Cat. No.: B1632591 Get Quote

CAS Number: 898795-78-3

Introduction
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is a biaryl heterocyclic compound featuring a

pyridine ring substituted with a formyl (aldehyde) group at the 3-position and a 2-fluorophenyl

group at the 6-position. This molecule belongs to a class of compounds, substituted pyridines,

that are of significant interest in medicinal chemistry and materials science.[1][2] The pyridine

scaffold is a common motif in numerous FDA-approved drugs due to its ability to act as a

hydrogen bond acceptor and its overall favorable pharmacokinetic properties.[2] The

combination of a reactive aldehyde group and a biaryl structure suggests its potential as a

versatile building block for the synthesis of more complex molecules.[3]

This technical guide provides a comprehensive overview of the available information on 6-(2-
Fluorophenyl)-3-pyridinecarbaldehyde, including its physicochemical properties, probable

synthesis route, expected analytical characteristics, and potential applications. It is important to

note that as of the writing of this guide, detailed experimental protocols, spectroscopic data,

and specific biological activity for this particular compound are not extensively documented in

publicly accessible scientific literature. Therefore, this guide integrates data from closely related

analogs and established chemical principles to provide a robust predictive analysis for

researchers and drug development professionals.
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Physicochemical and Structural Data
The fundamental properties of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde are summarized

below. While some data can be calculated from its structure, experimental values for properties

such as melting and boiling points are not readily available.

Property Value Source

CAS Number 898795-78-3 [Vendor Data]

Molecular Formula C₁₂H₈FNO [Calculated]

Molecular Weight 201.20 g/mol [Calculated]

Appearance Likely a solid
[Inference from similar

compounds]

Melting Point Not available -

Boiling Point Not available -

Solubility

Expected to be soluble in

common organic solvents

(e.g., DCM, THF, DMSO)

[Chemical Principles]

Synthesis and Manufacturing: The Suzuki-Miyaura
Coupling Approach
The carbon-carbon bond connecting the pyridine and phenyl rings is most logically formed via

a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent

method for constructing such biaryl linkages due to its high functional group tolerance, mild

reaction conditions, and the commercial availability of a wide range of boronic acid derivatives.

[4]

The most plausible synthetic route involves the coupling of a halogenated

pyridinecarbaldehyde with an appropriately substituted phenylboronic acid. Specifically, the

reaction would proceed between 6-bromo-3-pyridinecarbaldehyde and (2-fluorophenyl)boronic

acid.
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Proposed Retrosynthesis
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Caption: Retrosynthetic analysis of the target molecule.

General Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves a catalytic cycle with a palladium(0) species.[4]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl

halide (6-bromo-3-pyridinecarbaldehyde), forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is

transferred to the palladium center, displacing the halide. The base activates the boronic acid

to facilitate this step.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium

center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
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Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Hypothetical Experimental Protocol
While a specific, validated protocol for this compound is not available in the reviewed literature,

a general procedure based on established methods for similar couplings can be proposed.[5][6]

[7] This protocol is illustrative and requires optimization and validation.

Reagents and Setup: To a reaction vessel, add 6-bromo-3-pyridinecarbaldehyde (1.0 eq), (2-

fluorophenyl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate

(K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like

dioxane, toluene, or DME with water.

Catalyst: Add a palladium catalyst, such as Pd(PPh₃)₄

(tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium precursor like

Pd(OAc)₂ with a phosphine ligand.

Reaction Conditions: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat

the mixture, typically between 80-110 °C, with stirring. Monitor the reaction progress by TLC

or LC-MS.
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Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract

with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed,

dried, and concentrated. The crude product would likely be purified by column

chromatography on silica gel.

Spectroscopic and Analytical Characterization
Experimental spectroscopic data for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is not

publicly available. The following section provides predicted data based on the chemical

structure and known spectral characteristics of related compounds.[8] This information is

crucial for the identification and purity assessment of the synthesized compound.

Expected Spectroscopic Data
Technique Feature

Predicted Chemical Shift /
Signal

¹H NMR Aldehyde proton (-CHO) Singlet, ~9.9-10.1 ppm

Pyridine protons
Doublets and doublets of

doublets, ~7.8-9.0 ppm

Phenyl protons Multiplets, ~7.1-7.6 ppm

¹³C NMR Aldehyde carbon (C=O) ~190-195 ppm

Aromatic carbons
~115-165 ppm (C-F coupling

expected)

IR Spectroscopy Aldehyde C=O stretch
Strong absorption band at

~1700-1715 cm⁻¹

Aromatic C=C stretch
Bands in the ~1450-1600 cm⁻¹

region

C-F stretch
Strong absorption band at

~1100-1250 cm⁻¹

Mass Spectrometry Molecular Ion (M⁺) m/z = 201.06 (for C₁₂H₈FNO)

Applications in Research and Drug Development
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While specific biological activities for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde have not

been reported, its structural motifs are highly relevant in medicinal chemistry.

Pyridine Scaffold: The pyridine ring is a key "privileged scaffold" in drug discovery. Its

nitrogen atom can act as a hydrogen bond acceptor, improving solubility and binding affinity

to biological targets.[1][2] Numerous drugs across various therapeutic areas, including

anticancer, antiviral, and CNS agents, contain a pyridine core.[2]

Biaryl Moiety: The 6-arylpyridine structure is a common feature in pharmacologically active

compounds. This framework can position substituents in specific vectors to optimize

interactions with protein binding pockets.

Aldehyde Functionality: The aldehyde group is a versatile chemical handle for further

synthetic modifications. It can be readily converted into a wide range of other functional

groups, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids

(via oxidation), and various heterocyclic systems through condensation reactions.[3] This

makes the title compound a valuable intermediate for building libraries of more complex

molecules for high-throughput screening.
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Caption: Synthetic utility of the aldehyde group for diversification.

Safety and Handling
No specific safety data for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is available. The

following guidance is based on the known hazards of similar aromatic and pyridine aldehydes.

Hazard Classification (Predicted):

Acute Toxicity, Oral (Harmful)

Skin Irritation/Corrosion

Serious Eye Damage/Irritation

Specific Target Organ Toxicity (Respiratory Irritation)

Personal Protective Equipment (PPE):

Wear protective gloves, clothing, and eye/face protection.

Work in a well-ventilated area, preferably in a chemical fume hood.

Handling:

Avoid breathing dust, fumes, or vapors.

Avoid contact with skin and eyes.

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is a structurally interesting building block with

significant potential for applications in synthetic and medicinal chemistry. Its probable synthesis
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via the robust Suzuki-Miyaura coupling makes it an accessible target. The presence of a

versatile aldehyde handle allows for extensive derivatization, enabling its use in the creation of

compound libraries for drug discovery. However, the lack of published, peer-reviewed data on

its specific synthesis, characterization, and biological activity indicates that it remains a

relatively unexplored chemical entity. Researchers working with this compound should

anticipate the need for thorough in-house characterization and process optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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